3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a pyrazolyl group and a piperazinyl group linked to a cyclopenta[d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The key steps include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the pyrazolyl group: This step often involves the cyclization of hydrazones or similar intermediates under acidic or basic conditions.
Attachment of the piperazinyl group: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyridazine core.
Cyclopenta[d]pyrimidine synthesis: This moiety can be synthesized separately and then coupled to the piperazine ring through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the compound, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with fewer double bonds or reduced functional groups.
Substituted derivatives: Compounds with new functional groups replacing hydrogen atoms or other substituents.
Scientific Research Applications
3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.
3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrazine: Similar structure but with a pyrazine core.
Uniqueness
The uniqueness of 3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N8 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-methyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C19H22N8/c1-14-21-16-5-2-4-15(16)19(22-14)26-12-10-25(11-13-26)17-6-7-18(24-23-17)27-9-3-8-20-27/h3,6-9H,2,4-5,10-13H2,1H3 |
InChI Key |
MLFKNWZCMHXUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
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